4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol
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Overview
Description
4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a quinoline core substituted with a 3-methoxypropylamino group and a hydroxyl group at the 2-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields .
Mechanism of Action
Target of Action
The compound belongs to the class of 2-quinolones . Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Pharmacokinetics
Its molecular weight (2463 g/mol ) suggests that it might have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally do.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 3-methoxypropylamine.
Nucleophilic Substitution: The 2-chloroquinoline undergoes nucleophilic substitution with 3-methoxypropylamine to form the intermediate 2-(3-methoxypropylamino)quinoline.
Hydroxylation: The intermediate is then subjected to hydroxylation at the 2-position to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and reagents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds, each with distinct chemical and biological properties .
Scientific Research Applications
4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A structurally similar compound with a hydroxyl group at the 4-position.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
3-Aminoquinoline: A compound with an amino group at the 3-position.
Uniqueness
4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol is unique due to the presence of both the 3-methoxypropylamino group and the hydroxyl group at the 2-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(3-methoxypropylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-8-4-7-15-10-11-9-14(17)16-13-6-3-2-5-12(11)13/h2-3,5-6,9,15H,4,7-8,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAUZVWCKFWJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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